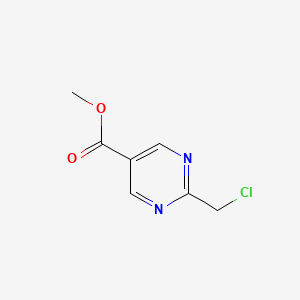

Methyl 2-(chloromethyl)pyrimidine-5-carboxylate

CAS No.: 944901-35-3

Cat. No.: VC2841418

Molecular Formula: C7H7ClN2O2

Molecular Weight: 186.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 944901-35-3 |

|---|---|

| Molecular Formula | C7H7ClN2O2 |

| Molecular Weight | 186.59 g/mol |

| IUPAC Name | methyl 2-(chloromethyl)pyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C7H7ClN2O2/c1-12-7(11)5-3-9-6(2-8)10-4-5/h3-4H,2H2,1H3 |

| Standard InChI Key | QJRGBNBQIGARJS-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CN=C(N=C1)CCl |

| Canonical SMILES | COC(=O)C1=CN=C(N=C1)CCl |

Introduction

Chemical Identity and Structural Properties

Basic Identification

Methyl 2-(chloromethyl)pyrimidine-5-carboxylate is a distinct chemical entity with clear identifiers in chemical databases. The compound has been documented in chemical repositories with the molecular formula C₇H₇ClN₂O₂ and a molecular weight of 186.59 g/mol . It contains a pyrimidine core with nitrogen atoms at positions 1 and 3, a chloromethyl group at position 2, and a methoxycarbonyl (methyl ester) group at position 5.

Structural Characteristics

The structural composition of Methyl 2-(chloromethyl)pyrimidine-5-carboxylate features several key elements:

-

A pyrimidine heterocyclic core (six-membered ring with two nitrogen atoms)

-

A chloromethyl substituent (CH₂Cl) at the 2-position of the pyrimidine ring

-

A methyl carboxylate group (COOCH₃) at the 5-position of the pyrimidine ring

This structure can be represented by the following canonical SMILES notation:

COC(=O)C1=CN=C(N=C1)CCl

Chemical Identifiers and Nomenclature

Standardized Identifiers

Methyl 2-(chloromethyl)pyrimidine-5-carboxylate has been assigned several standard identifiers used in chemical databases and literature:

| Identifier Type | Value | Source |

|---|---|---|

| PubChem CID | 55263313 | |

| CAS Registry Number | 944901-35-3 | |

| IUPAC Name | methyl 2-(chloromethyl)pyrimidine-5-carboxylate | |

| InChIKey | QJRGBNBQIGARJS-UHFFFAOYSA-N |

Alternative Names and Synonyms

According to the available data, Methyl 2-(chloromethyl)pyrimidine-5-carboxylate is also known by the following synonyms:

Historical Documentation

The compound has been documented in chemical databases since at least 2012, with the creation date in PubChem listed as January 24, 2012, and the most recent modification date listed as April 5, 2025 . This suggests ongoing interest in and updates to information about this compound.

Related Compounds and Structural Analogs

Structural Similarity to Other Pyrimidine Derivatives

Methyl 2-(chloromethyl)pyrimidine-5-carboxylate shares structural similarities with other documented pyrimidine derivatives. One closely related compound is Methyl 2-chloropyrimidine-5-carboxylate (CAS: 287714-35-6), which differs by having a direct chlorine attachment at position 2 instead of a chloromethyl group . This related compound has the following properties:

Comparison with Aldehyde Analog

Another structurally related compound is 2-(chloromethyl)pyrimidine-5-carbaldehyde (CAS: 944899-62-1), which features an aldehyde group at position 5 instead of a methyl carboxylate group . The key properties of this compound include:

| Property | 2-(chloromethyl)pyrimidine-5-carbaldehyde | Source |

|---|---|---|

| Molecular Formula | C₆H₅ClN₂O | |

| Molecular Weight | 156.57 | |

| LogP | 1.02790 | |

| PSA | 42.85000 |

| Hazard Information | Designation | Source |

|---|---|---|

| Hazard Codes | Xn: Harmful | |

| Risk Phrases | R20/21/22 | |

| Safety Phrases | 22-26-36/37/39 | |

| RIDADR | UN2811 |

The presence of both a chloromethyl group and an ester functionality suggests that Methyl 2-(chloromethyl)pyrimidine-5-carboxylate should be handled with appropriate precautions, including the use of personal protective equipment and proper ventilation.

Synthetic Approaches

Insights from Related Chemistry

Information on the preparation of 2-chloro-5-methylpyridine suggests that chlorinating agents such as phosphorus oxychloride or phosgene might be relevant for introducing chlorine functionalities into heterocyclic systems . The same literature indicates that such reactions are typically conducted in high-boiling aromatic solvents like toluene, xylene, or halogenated aromatic hydrocarbons .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume